4-bromo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
4-bromo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce sulfonic acids or sulfinic acids.
Scientific Research Applications
4-bromo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine and pyridinyl groups may also play a role in modulating the compound’s activity by interacting with different pathways and receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H13BrN2O2S |
---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |
InChI Key |
CTXCRSIRJKGJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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